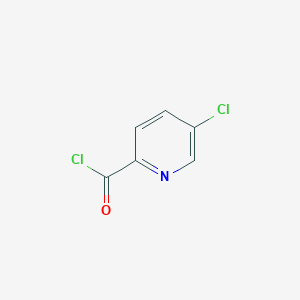

2,3-Dimethoxythiobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

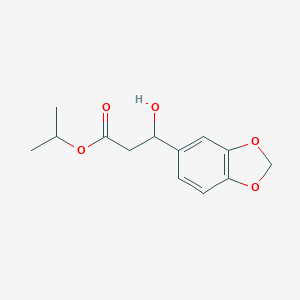

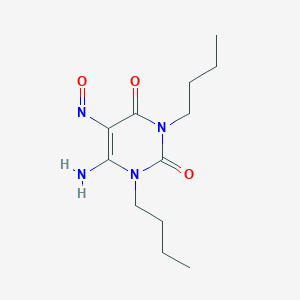

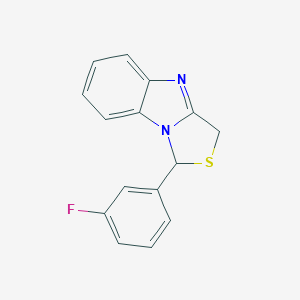

2,3-Dimethoxythiobenzamide (DMTB) is a versatile and powerful synthetic compound with a wide range of applications in the scientific research field. DMTB is a derivative of thiobenzamide, a sulfur-containing heterocyclic ring, and has the molecular formula C7H9NO2S. It is a colorless crystalline solid with a melting point of 154-155°C and a boiling point of 309-310°C. DMTB is soluble in methanol and ethanol and is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Wissenschaftliche Forschungsanwendungen

NRF2 Activation and Disease Treatment

Peripheral Blood Nuclear factor erythroid 2-related factor 2 (NRF2) is pivotal in cellular redox maintenance and is recognized as a therapeutic target in various human diseases. Compounds activating NRF2, like dimethyl fumarate, showcase therapeutic benefits in disease models, highlighting the importance of NRF2 manipulation in drug discovery. The review underscores the significance of NRF2 and its target genes in disease progression and advocates considering NRF2 activation as a potential biomarker in clinical trials (Neilson, Quinn, & Gray, 2020).

Chelation Therapy for Metal Poisoning

Monoisoamyl 2,3-dimercaptosuccinic acid, an analogue of meso 2,3-dimeraptosuccinic acid (DMSA), emerges as a promising chelating agent for treating chronic metal poisoning. Its lipophilic nature and efficacy against heavy metals like arsenic, lead, and mercury spotlight its potential as a future antidote for metal/metalloid poisoning. This review delves into the chemistry, pharmacology, and the expansive scope of Monoisoamyl DMSA in chelation therapy, also exploring adjunct therapies and advanced delivery methods like nano-MiADMSA for enhanced therapeutic efficacy (Flora, Jain, Panghal, & Patwa, 2022).

Metformin's Vascular Protective Effects

Metformin, a synthetic dimethyl biguanide, traditionally used for type 2 diabetes treatment, showcases extensive vascular protective actions. Its therapeutic efficacy is attributed to its antihyperglycaemic effects mediated via AMP kinase activation. The review discusses metformin's pharmacology and literature, asserting its direct protective action on the vascular endothelium, thus highlighting its potential beyond antihyperglycaemic drug classification (Triggle & Ding, 2017).

Anticancer Activity of Artemisinin-Derived Trioxanes

Trioxanes derived from antimalarial artemisinin, especially some trioxane dimers, exhibit selective and potent anticancer activity, even at low nanomolar concentrations. This literature review synthesizes information on these trioxanes, proposing their potential as anticancer drug candidates and calling for further development into therapeutic entities (Posner, D'Angelo, O’Neill, & Mercer, 2006).

Autoimmune Disease Treatment with Metformin

Metformin, a synthetic derivative of guanidine, showcases immune-modulatory features alongside its traditional role in type 2 diabetes management. It intervenes in key immunopathological mechanisms in systemic autoimmune diseases, suggesting its potential as a molecule for clinical trials involving immune-mediated diseases. This article reviews preclinical and clinical evidence of metformin's effect on the immune system and its relevance in treating autoimmune diseases (Ursini et al., 2018).

Eigenschaften

IUPAC Name |

2,3-dimethoxybenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-11-7-5-3-4-6(9(10)13)8(7)12-2/h3-5H,1-2H3,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBGVGAHINKAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366202 |

Source

|

| Record name | 2,3-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145736-64-7 |

Source

|

| Record name | 2,3-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145736-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)